molecular formula C12H15ClN2S B13633004 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B13633004
M. Wt: 254.78 g/mol
InChI Key: WBEKYBBVSHVDCA-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines It is characterized by a fused ring system containing both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with ethyl acetoacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with specific biological activities or material properties .

Biological Activity

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial efficacy. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that influence its biological activity. The presence of a butyl group and a chlorine atom at the 4-position, along with an ethyl group at the 6-position, contributes to its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer properties. For instance, a study evaluated various thienopyrimidine derivatives for their inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. The compound VIb showed promising results with 72% and 84% inhibition against PI3Kβ and PI3Kγ isoforms at a concentration of 10 µM, respectively .

Table 1: Inhibition of PI3K Isoforms by Thienopyrimidine Derivatives

Compound IDRPI3Kα % InhibitionPI3Kβ % InhibitionPI3Kγ % Inhibition
VIb3-hydroxyphenyl377284
IIIa4-OH306270
IIIb4-Cl233933

This data suggests that structural modifications can enhance the activity against specific cancer targets.

Antimicrobial Activity

In addition to anticancer effects, thienopyrimidines have demonstrated antimicrobial properties, particularly against Helicobacter pylori. A study identified that certain thienopyrimidine compounds selectively inhibited H. pylori, showing potential as narrow-spectrum agents against this pathogen. The mechanism involves targeting the respiratory complex I subunit NuoD, essential for ATP synthesis in H. pylori .

Table 2: Antimicrobial Efficacy of Thienopyrimidines Against H. pylori

Compound IDpIC50 (μM)Selectivity Index
Compound 190.16High
Compound 25Not specifiedModerate

The selectivity index indicates that these compounds can inhibit H. pylori while sparing beneficial gut microbiota.

Case Study: Thienopyrimidine Derivatives in Cancer Treatment

A series of experiments focused on the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines revealed that modifications in side chains significantly impacted their efficacy. For example, compound VIb was highlighted for its strong inhibitory action against breast cancer cell lines, particularly T-47D .

Case Study: Targeting H. pylori

In another study aimed at optimizing thienopyrimidine compounds for treating H. pylori infections, researchers developed lead compounds through systematic substitution and high-throughput screening. The lead compound demonstrated significant potency against resistant strains of H. pylori, suggesting its potential as an alternative treatment option .

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

2-butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H15ClN2S/c1-3-5-6-10-14-11(13)9-7-8(4-2)16-12(9)15-10/h7H,3-6H2,1-2H3

InChI Key

WBEKYBBVSHVDCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl

Origin of Product

United States

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